Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
描述
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1222175-21-4, C₁₀H₉BrN₂O₂) is a brominated heterocyclic compound featuring fused pyrrole and pyridine rings. The bromine atom at the 5-position and the ethyl ester group at the 2-position contribute to its reactivity and versatility in medicinal chemistry . It serves as a critical intermediate in pharmaceutical synthesis, enabling the development of kinase inhibitors and other bioactive molecules .
属性
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZWTJIAHZKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677494 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222175-21-4 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Bromination of Pyrrolopyridine Core
Bromination typically employs N-bromosuccinimide (NBS) under radical-initiated conditions. For example, the precursor 1H-pyrrolo[2,3-b]pyridine is dissolved in a halogenated solvent (e.g., CCl₄) and treated with NBS at 60–80°C for 6–12 hours. The bromine atom selectively substitutes at the 5-position due to the electron-rich nature of the pyrrole ring.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Yield | 65–75% |
Esterification of Carboxylic Acid Intermediate
The brominated intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is esterified using ethanol in the presence of H₂SO₄ as a catalyst. The reaction proceeds under reflux (78°C) for 4–6 hours.
Reaction Equation:
Optimized Conditions:
One-Pot Tandem Synthesis
Recent advances utilize tandem reactions to streamline synthesis. A representative method involves:
Cyclocondensation and Bromination
A mixture of 2-aminopyridine and ethyl acetoacetate undergoes cyclocondensation in acetic acid at 120°C for 3 hours, forming the pyrrolopyridine core. Subsequent in situ bromination with Br₂ in CH₃COOH at 40°C introduces the bromine atom.
Advantages:
-
Eliminates intermediate isolation
-
Total yield: 60–70%
Limitations:
-
Requires strict temperature control to avoid over-bromination.
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Cross-Coupling
Aryl boronic acids coupled with brominated pyrrolopyridine esters via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). While primarily used for functionalization, this method can adapt to introduce bromine if boronic acid precursors are pre-brominated.
Typical Conditions:
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | DME/H₂O (3:1) | 80°C | 70% |
Industrial-Scale Production
Continuous Flow Reactor Synthesis
To address scalability, continuous flow systems optimize both bromination and esterification:
-
Bromination Step: NBS in CCl₄ at 70°C, residence time = 30 minutes.
-
Esterification Step: Ethanol/H₂SO₄ mixture at 78°C, residence time = 2 hours.
Benefits:
-
95% conversion rate
-
Reduced waste generation
Analytical Characterization
Post-synthesis validation includes:
-
¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.40 (q, 2H, OCH₂), 7.25 (s, 1H, pyrrole-H).
-
HPLC Purity: ≥99% (C18 column, MeOH/H₂O = 70:30).
Challenges and Mitigation Strategies
化学反应分析
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
科学研究应用
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and targets.
Material Science: The compound is also explored for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations in Pyrrolo-Pyridine Scaffold
Bromine vs. Chlorine vs. Methoxy Substituents
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1083181-28-5):
- Reported synthesis yield: 85% (vs. 60–76% for bromo/chloro analogs) .
Positional Isomerism
- Purity: 97% .
Heterocyclic Ring Modifications
Furo vs. Thieno Derivatives
- Reported yield: 76% .
- Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Thiophene-containing analogs exhibit distinct electronic properties due to sulfur’s electronegativity. Yield: 71% .
Ester Group Variations
- No yield data reported .
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1420800-37-8): Pyrazole ring substitution modifies hydrogen-bonding capacity. Limited purity data available .
生物活性
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 800401-70-1) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.10 g/mol
- Purity : ≥99% in commercial preparations
- Storage Conditions : Typically stored at room temperature or in a dry environment at 2-8°C.
Mechanisms of Biological Activity
This compound exhibits a range of biological activities primarily attributed to its structural features, which include a pyrrole ring and a bromine substituent.
Antimicrobial Activity
Recent studies have indicated that compounds with similar scaffolds exhibit significant antimicrobial properties. For example, derivatives of pyrrole have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The inclusion of halogen atoms like bromine enhances the lipophilicity and overall potency of these compounds.
Antiparasitic Activity
Research has demonstrated that certain pyrrole derivatives can exhibit potent antiparasitic effects. A study highlighted that modifications to the pyrrole structure can enhance activity against parasites, suggesting that this compound may also possess similar potential . The balance between lipophilicity and polarity is crucial for optimizing metabolic stability and solubility in biological systems.
Case Studies
-
Anticancer Properties :
- A study on related pyrrole compounds revealed significant cytotoxic effects on cancer cell lines such as HeLa and HCT116, with IC₅₀ values indicating effective inhibition of cellular proliferation . The structural modifications within the pyrrole framework were linked to enhanced selectivity against cancer cells.
- Enzyme Inhibition :
Data Tables
| Biological Activity | Tested Compound | Activity Type | MIC/IC₅₀ Values |
|---|---|---|---|
| Antibacterial | Pyrrole Derivative | Bacterial Inhibition | 3.12 - 12.5 μg/mL |
| Anticancer | Ethyl Pyrrole Derivative | Cytotoxicity | IC₅₀ < 10 μM |
| Enzyme Inhibition | Similar Pyrrole Derivatives | CDK Inhibition | IC₅₀ = 0.36 µM |
常见问题
Q. What are the optimal synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. Key steps include:
- Bromination : N-bromosuccinimide (NBS) is preferred over elemental bromine for controlled regioselectivity at the 5-position. Reactions are conducted in anhydrous DMF at 0–25°C for 6–12 hours .
- Esterification : Ethanol with catalytic sulfuric acid (0.5–1.0 equiv.) under reflux (70–80°C, 4–6 hours) achieves >85% yield .
Optimization Tip : Continuous flow reactors improve scalability and reproducibility in industrial settings .
Q. How can structural characterization of this compound be validated?
Methodological Answer:
- NMR : H and C NMR confirm bromine substitution (δ 7.8–8.2 ppm for aromatic protons) and ester functionality (δ 4.3–4.5 ppm for CHCH) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with typical R-factors < 5% for high-resolution data .
- Mass spectrometry : ESI-MS (m/z 269.09 [M+H]) verifies molecular weight .
Intermediate-Level Research Questions
Q. What substitution reactions are feasible at the 5-bromo position, and how do nucleophiles affect product diversity?
Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with:
- Amines : Use KCO in DMF (80°C, 12 hours) to yield amino derivatives (e.g., 5-amino-pyrrolopyridines) .
- Thiols : NaH in THF facilitates thioether formation (e.g., 5-(methylthio)- derivatives) .
Data Table :
| Nucleophile | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| NH | DMF, 80°C | 75 | Kinase inhibitors |
| SHCH | THF, RT | 82 | Anticancer probes |
Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalyst : Pd(PPh) (5 mol%) with KCO in dioxane/HO (3:1) at 90°C for 24 hours .
- Scope : Couples with aryl/heteroaryl boronic acids to generate biaryl derivatives (e.g., 5-(4-pyridyl)-pyrrolopyridines) for drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., IC50_{50}50 variability)?
Methodological Answer: Discrepancies arise from:
- Assay conditions : Variations in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times (24 vs. 48 hours) .
- Purity : HPLC purity ≥99% (C18 column, MeCN/HO gradient) ensures reliable activity data .
Case Study : Derivatives with methyl vs. ethyl esters show 10-fold differences in FGFR inhibition due to steric effects .
Q. What computational strategies predict binding modes of this compound with kinase targets?
Methodological Answer:
- Docking : AutoDock Vina models interactions with FGFR1 (PDB: 3RHK). Key residues: Asp641 (hydrogen bonding) and Phe642 (π-π stacking) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (50 ns trajectories, RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. Why do some studies report high antiparasitic activity while others show negligible effects?
Methodological Answer:
- Structural analogs : Methyl 5-bromo-pyrrolopyridine-2-carboxylate (MIC = 3.12 μg/mL) vs. ethyl ester (MIC > 25 μg/mL) highlights ester group impact on lipophilicity .
- Parasite strains : Plasmodium falciparum (IC = 0.8 μM) vs. Leishmania donovani (IC > 10 μM) due to differential membrane permeability .
Q. What purification techniques maximize yield and purity post-synthesis?
- Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) .
- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals .
Q. How to mitigate decomposition during storage?
- Conditions : Store at 2–8°C in amber vials under argon. Avoid prolonged exposure to light/moisture .
- Stability assay : HPLC monitoring over 6 months shows <2% degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
